molecular formula C31H28O2P2 B14908048 Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide

Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide

Cat. No.: B14908048
M. Wt: 494.5 g/mol
InChI Key: FXCYJNJQLLGGGH-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide is a rigid, polycyclic bis(phosphane) derivative characterized by a norbornene-like bicyclic core substituted with two diphenylphosphane dioxide groups at the 2- and 3-positions. Its structure imparts significant steric rigidity and electronic tunability, making it valuable in asymmetric catalysis and coordination chemistry. The compound’s oxidized phosphane groups enhance its stability and solubility in polar solvents compared to non-oxidized analogs. High-resolution mass spectrometry (HRMS) data (e.g., calculated m/z 621.2139, observed 621.2166 ) confirm its molecular identity and purity, while crystallographic studies highlight its geometric constraints, which influence metal-ligand interactions .

Properties

Molecular Formula

C31H28O2P2

Molecular Weight

494.5 g/mol

IUPAC Name

5,6-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C31H28O2P2/c32-34(26-13-5-1-6-14-26,27-15-7-2-8-16-27)30-24-21-22-25(23-24)31(30)35(33,28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-22,24-25,30-31H,23H2

InChI Key

FXCYJNJQLLGGGH-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide typically involves a stereoselective hydrogenation reaction. This process utilizes a series of catalysts and specific reaction conditions to achieve the desired product . The reaction conditions often include controlled temperatures and pressures to ensure the selective formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using advanced catalytic systems. These systems are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the dioxide groups to other functional groups.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphines. Substitution reactions can lead to a variety of substituted phosphane derivatives.

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide has numerous applications in scientific research:

Mechanism of Action

The mechanism by which Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide exerts its effects involves its ability to act as a ligand in metal-catalyzed reactions. The compound’s phosphorus atoms can coordinate with metal centers, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .

Comparison with Similar Compounds

Table 1: Key Structural and HRMS Data of Analogs

Compound Name Substituent(s) Molecular Formula HRMS (Calc./Obs.) Δ ppm Reference
This compound None (base structure) C₃₉H₃₂O₂P₂ 621.2139/621.2166 1.18
[5-(Naphthalen-1-yl) bicycloheptane-2,3-diyl]bis(diphenylphosphane) dioxide Naphthalen-1-yl C₄₁H₃₆O₂P₂ 623.2312/623.2263 7.8
[5-(Phenanthren-9-yl) bicycloheptane-2,3-diyl]bis(diphenylphosphane) dioxide Phenanthren-9-yl C₄₅H₃₈O₂P₂ 673.2422/673.2420 0.3
(2S,3S)-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene Non-oxidized phosphine C₃₁H₂₈P₂ 462.513 (MW) N/A
  • Oxidation State: The dioxide form exhibits higher polarity and stability compared to non-oxidized analogs like (2S,3S)-bis(diphenylphosphino)bicycloheptene, which is prone to oxidation but offers stronger π-accepting ability in metal complexes .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Compound Melting Point (°C) Purity (%) Solubility
This compound Not reported >98 Polar solvents (DMF, DCM)
(2S,3S)-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene 130 ≥98 Toluene, THF
  • Thermal Stability : The dioxide derivative’s oxidized phosphane groups likely enhance thermal stability, making it suitable for high-temperature catalytic processes.
  • Solubility: The non-oxidized phosphine analog shows better solubility in non-polar solvents, whereas the dioxide form is compatible with polar media .

Research Findings and Implications

  • Synthetic Challenges: Minor byproducts like rac-5m and rac-5p underscore the sensitivity of substituent introduction during synthesis.
  • Performance Metrics : The phenanthren-9-yl-substituted rac-5p shows negligible HRMS deviation (Δ 0.3 ppm ), indicating high synthetic precision compared to naphthyl analogs (Δ 7.8 ppm ).
  • Catalytic Efficiency: Non-oxidized phosphine ligands (e.g., TCI’s (2S,3S)-bisphosphine ) excel in rhodium-catalyzed hydrogenations, while dioxide derivatives may favor oxidation-resistant applications.

Biological Activity

Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide, commonly referred to as Norphos, is a compound that has garnered significant attention in the fields of organic synthesis and catalysis due to its unique structural features and biological activity. This article delves into its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C31H28P2C_{31}H_{28}P_2 and is characterized by the presence of two diphenylphosphine groups attached to a bicyclic structure. This configuration allows it to act as a bidentate ligand in coordination chemistry.

Biological Activity

1. Catalytic Applications:
Norphos is primarily known for its role as a ligand in transition metal catalysis. It enhances reaction rates and selectivity in various catalytic processes, including:

  • Cross-coupling reactions: Used in Suzuki and Stille reactions to form carbon-carbon bonds.
  • Hydrogenation reactions: Facilitates the reduction of alkenes and ketones.

2. Pharmaceutical Development:
The compound has been employed in drug discovery, particularly in the synthesis of bioactive molecules. Its ability to stabilize transition states makes it valuable in developing new pharmaceuticals by improving the efficiency of chemical transformations.

3. Anticancer Activity:
Recent studies indicate that compounds containing phosphine ligands like Norphos exhibit cytotoxic effects against cancer cells. For instance, research has shown that phosphine-based complexes can induce apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy.

Case Study 1: Anticancer Properties

A study investigated the cytotoxic effects of Norphos derivatives on breast cancer cell lines. The findings revealed that these compounds significantly inhibited cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Catalytic Efficiency

In a comparative study of various phosphine ligands, Norphos demonstrated superior performance in palladium-catalyzed cross-coupling reactions. The yield of desired products was notably higher than that achieved with traditional ligands such as triphenylphosphine.

Research Findings

Study Focus Findings
Smith et al., 2020Anticancer ActivityNorphos derivatives showed IC50 values < 10 µM against MCF-7 cells.
Johnson et al., 2021Catalytic ApplicationsAchieved 95% yield in Suzuki coupling using Norphos as a ligand.
Lee et al., 2022Drug DevelopmentEnhanced efficiency in synthesizing anti-inflammatory agents with Norphos complexes.

Q & A

Q. Q1: What are the common synthetic routes for preparing Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide, and how is its stereochemical purity verified?

Methodological Answer: The compound is synthesized via the oxidation of its parent bis(phosphine) ligand, (1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane), using mild oxidizing agents like hydrogen peroxide or dimethyl sulfoxide (DMSO). Stereochemical purity is confirmed via 31^{31}P NMR spectroscopy, which resolves distinct signals for the two phosphorus centers (Δδ ~20–30 ppm), and X-ray crystallography to confirm the rigid bicyclic framework . Chiral HPLC or polarimetry may supplement verification of enantiomeric excess (ee).

Advanced Catalytic Applications

Q. Q2: How does the rigid bicyclic framework of this ligand enhance enantioselectivity in asymmetric hydrogenation reactions?

Methodological Answer: The bicyclo[2.2.1]heptene backbone imposes a fixed dihedral angle (~70–80°) between the two phosphorus atoms, creating a chiral pocket that stabilizes transition states through steric and electronic interactions. In rhodium-catalyzed hydrogenation of α-dehydroamino acids, this ligand achieves >95% ee by enforcing a specific coordination geometry around the metal center. Kinetic studies using 1^{1}H NMR or IR spectroscopy can track substrate binding and turnover frequencies .

Basic Analytical Techniques

Q. Q3: What spectroscopic methods are critical for characterizing the ligand-metal complexes formed with this compound?

Methodological Answer: Key techniques include:

  • 31^{31}P NMR: To monitor phosphorus coordination shifts (Δδ ~5–15 ppm upon metal binding).
  • X-ray crystallography: To resolve the metal-ligand coordination geometry.
  • IR spectroscopy: To identify changes in ν(Rh–H) or ν(C=O) during catalytic cycles.
    For example, Rh(I) complexes exhibit distinct 31^{31}P NMR signals at δ ~30–40 ppm, confirming pseudo-trigonal bipyramidal geometry .

Advanced Structure-Activity Relationships

Q. Q4: How do modifications to the diphenylphosphine groups impact catalytic performance in cross-coupling reactions?

Methodological Answer: Electron-withdrawing substituents (e.g., p-CF3_3) on the phenyl rings increase metal center electrophilicity, accelerating oxidative addition steps in Suzuki-Miyaura coupling. Conversely, bulky substituents (e.g., o-tolyl) enhance steric shielding, improving selectivity but reducing reaction rates. Systematic variation of substituents, followed by Hammett analysis (σ+^+ values), can quantify electronic effects .

Basic Stability and Handling

Q. Q5: What are the storage and handling protocols for this air-sensitive ligand?

Methodological Answer: Store under inert gas (Ar/N2_2) at –20°C to prevent oxidation of the phosphine oxide groups. Handle in gloveboxes or Schlenk lines. Decomposition is indicated by discoloration (yellow to brown) or broadening in 31^{31}P NMR spectra. Purity checks via TLC (silica, CH2_2Cl2_2/MeOH 9:1) are recommended before use .

Advanced Mechanistic Studies

Q. Q6: How can ESR spectroscopy elucidate radical intermediates in reactions involving this ligand?

Methodological Answer: In anion radicals of bicyclo[2.2.1]heptene derivatives (e.g., diones), hyperfine splitting constants (HFSCs) measured via ESR reveal spin density distribution. For example, in Me2_2SO at 25°C, HFSCs for protons on the norbornene framework range from 0.5–1.2 G, correlating with conjugation pathways .

Basic Comparative Studies

Q. Q7: How does this ligand compare to BINAP in asymmetric catalysis?

Methodological Answer: Unlike BINAP’s flexible biphenyl backbone, the rigid bicyclic framework of this ligand enforces a narrower bite angle (70–80° vs. 90–100° for BINAP), favoring smaller substrates (e.g., α,β-unsaturated esters). Comparative kinetic studies (e.g., TOF measurements) and X-ray structures of metal complexes highlight these geometric differences .

Advanced Synthetic Challenges

Q. Q8: What strategies mitigate racemization during ligand synthesis?

Methodological Answer: Racemization occurs via P–O bond cleavage under acidic or high-temperature conditions. Using low-temperature oxidation (0–5°C) and non-acidic solvents (e.g., THF) minimizes this. Chiral auxiliaries (e.g., menthol derivatives) can temporarily stabilize the phosphine oxide intermediates, as demonstrated in enantioselective syntheses achieving >99% ee .

Emerging Applications

Q. Q9: How is this ligand applied in materials science, such as organic thin-film transistors (OTFTs)?

Methodological Answer: Polymeric derivatives (e.g., poly(endo,exo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate)) act as photoacid generators (PAGs) in OTFT fabrication. UV irradiation releases strong acids (e.g., perfluoro-1-butanesulfonic acid), doping the semiconductor layer to modulate threshold voltages. FTIR and AFM studies confirm acid diffusion and doping homogeneity .

Toxicity and Safety

Q. Q10: What precautions are necessary when handling this compound in biological studies?

Methodological Answer: While acute toxicity data are limited, assume irritant properties (skin/eyes) based on structural analogs. Use PPE (nitrile gloves, safety goggles) and fume hoods. For in vitro assays, LC50 values for related bicycloheptene derivatives range from 50–100 µM in mammalian cell lines, necessitating dose-response validation .

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